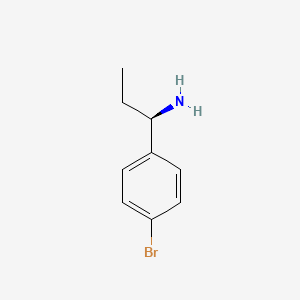

(1R)-1-(4-bromophenyl)propan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R)-1-(4-bromophenyl)propan-1-amine is a compound that has been studied for its potential pharmacological properties, particularly in the context of neurotransmitter uptake inhibition. The presence of the 4-bromophenyl group appears to confer selective inhibitory effects on serotonin neuron uptake, which could be of interest in the development of therapeutic agents for disorders related to serotonin dysregulation .

Synthesis Analysis

The synthesis of related bromophenyl compounds has been explored in various studies. For instance, a facile one-pot synthesis method has been reported for 1-(4-bromophenyl)-1H-tetrazol-5-amine, starting from 4-bromoaniline . Additionally, stereoselective enzymatic strategies have been developed for synthesizing enantioenriched bromo(het)aryloxy propan-2-amines, which could potentially be adapted for the synthesis of (1R)-1-(4-bromophenyl)propan-1-amine . These methods highlight the potential for efficient and selective synthesis routes for bromophenyl amines.

Molecular Structure Analysis

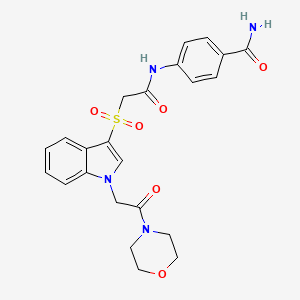

The molecular structure of bromophenyl amines is characterized by the presence of a bromine atom on the phenyl ring, which can significantly influence the electronic properties of the molecule and its interactions with biological targets. The stereochemistry of such compounds is also crucial, as it can affect the selectivity and potency of the molecule in biological systems, as evidenced by the stereoselective synthesis methods developed for related compounds .

Chemical Reactions Analysis

Bromophenyl amines can participate in various chemical reactions, including oxidation processes. For example, tris(4-bromophenyl)amine has been shown to be an effective mediator in the indirect anodic oxidation of amines, leading to the formation of Schiff bases under certain conditions . This reactivity suggests that (1R)-1-(4-bromophenyl)propan-1-amine could also undergo similar transformations, which could be relevant for its functionalization or degradation.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl amines are influenced by the bromine substituent, which can increase the molecular weight and lipophilicity of the compound. These properties are important for the pharmacokinetics of the molecule, including its absorption, distribution, metabolism, and excretion (ADME) profile. The higher brain levels of 4-(p-bromophenyl)-bicyclo(2,2,2)octan-1-amine compared to its non-brominated counterpart suggest that the bromine substituent may enhance the ability of these compounds to cross the blood-brain barrier .

Wissenschaftliche Forschungsanwendungen

Enantioenriched Compound Synthesis

One application involves the development of enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are valuable precursors for antimicrobial agents like Levofloxacin. Biotransamination and lipase-catalyzed kinetic resolutions have been used to achieve high selectivity and enantioenrichment of these compounds (Mourelle-Insua et al., 2016).

Synthesis of Benzimidazoles

Another significant application is the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis, highlighting a versatile method for constructing benzimidazole cores with potential pharmaceutical applications (Lygin & Meijere, 2009).

Asymmetric Synthesis for Antiviral Compounds

Research also includes the efficient asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, showcasing a key step in the development of treatments for human papillomavirus infections. This synthesis involves an asymmetric reductive amination that achieves high diastereo facial selectivity (Boggs et al., 2007).

Intermediate Synthesis for Bronchodilators

Additionally, the synthesis of optical active intermediates for (R,R)-formoterol, a bronchodilator, has been detailed. This process starts from d-alanine and includes steps such as protecting amino groups, cyclization, and reduction, demonstrating a simple route to achieve the desired enantiopure intermediate (Fan et al., 2008).

Novel Amide Derivative Synthesis

Research into the synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine and its amide derivatives highlights a facile one-pot method starting from 4-bromoaniline. This work opens avenues for synthesizing a range of [1-(4-bromophenyl)-1H-tetrazol-5-yl]amide derivatives with potential for various biochemical applications (Yang et al., 2017).

Eigenschaften

IUPAC Name |

(1R)-1-(4-bromophenyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPWFAZJGVXPCH-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(4-bromophenyl)propan-1-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-Chloro-3-(trifluoromethyl)phenyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2518675.png)

![N~4~-(3-methoxybenzyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2518677.png)

![{5-[(methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine hydrochloride](/img/structure/B2518678.png)

![{3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride](/img/structure/B2518686.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide](/img/structure/B2518687.png)

![methyl 4-((3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2518691.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2518693.png)

![2,4,5-Trimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2518698.png)